Methyl 4-fluoro-3-hydrazinylbenzoate
Overview
Description
Methyl 4-fluoro-3-hydrazinylbenzoate is a useful research compound. Its molecular formula is C8H9FN2O2 and its molecular weight is 184.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Insecticidal Activity : Methyl 4-fluoro-3-hydrazinylbenzoate is used in the synthesis of certain 1,3,4-oxadiazoles, which have shown low insecticidal activity against crop pests (Mohan, Vishalakshi, Bhat, Rao, & Kendappa, 2004).
Application in Cell Imaging : This compound has been utilized in developing a fluorogenic chemosensor for detecting Al3+ ions, with potential applications in bio-imaging fluorescent probes for detecting Al3+ in human cervical HeLa cancer cell lines (Ye, Sun, Li, Zhi, Wu, & Wang, 2014).
Antimicrobial and Antituberculosis Activity : Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity against strains like Mycobacterium tuberculosis H37Rv, showing significant inhibitory activity (Koçyiğit-Kaymakçıoğlu et al., 2009; Pelin Çıkla, 2010) (Pelin Çıkla, 2010).
Antitumor Applications : Fluorinated 2-(4-aminophenyl)benzothiazoles, synthesized using derivatives of this compound, exhibit potent cytotoxicity in vitro in specific human breast cell lines, showing promise as antitumor agents (Hutchinson et al., 2001).
Antifungal Applications : The compound's derivatives have been tested for antifungal activity against pathogens like Candida albicans, showing considerable inhibitory activity (Koçyiğit-Kaymakçıoğlu et al., 2012).
Use in Anaerobic Microbial Degradation : Research has shown that fluorinated compounds, including those related to this compound, can be used to trace the anaerobic degradation pathways of organic compounds in methanogenic microbial consortia (Londry & Fedorak, 1993).
Properties
IUPAC Name |
methyl 4-fluoro-3-hydrazinylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-13-8(12)5-2-3-6(9)7(4-5)11-10/h2-4,11H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUSZULZJBLGNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.